5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a methyl group attached to the 5-position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent formation of the pyrrolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrrolo[3,2-b]pyridines.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines. These products can have different biological activities and applications depending on the functional groups introduced .
Scientific Research Applications
5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and preventing their normal function. The pathways involved can include signal transduction pathways, such as the RAS-MEK-ERK pathway, which is important in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine include other pyrrolopyridine derivatives, such as:
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine
- Pyrrolo[2,3-b]pyridine derivatives with various substituents .
Uniqueness
What makes this compound unique is its specific substitution pattern and the resulting biological activities. The presence of the methyl group at the 5-position can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-3,9H,4-5H2,1H3 |
InChI Key |
QEYHZVWJZHJRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NCC2 |
Origin of Product |
United States |
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